1-(butylsulfonyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid
Overview
Description
1-(butylsulfonyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid is an organic compound characterized by the presence of a butylsulfonyl group attached to an anthracene core. This compound is notable for its unique structural features, which include a sulfonyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butylsulfonyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid typically involves the sulfonation of an anthracene derivative followed by oxidation and carboxylation reactions. The process begins with the sulfonation of anthracene using butylsulfonyl chloride in the presence of a suitable catalyst. This is followed by oxidation to introduce the dioxo groups at the 9 and 10 positions. Finally, carboxylation is achieved through the reaction with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors for the carboxylation step is common to achieve high yields and purity. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(butylsulfonyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The sulfonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl and carboxylic acid groups under basic or acidic conditions.
Major Products Formed
Oxidation: Introduction of additional carbonyl or hydroxyl groups.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of sulfonamides and esters.
Scientific Research Applications
1-(butylsulfonyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(butylsulfonyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The dioxo groups may also play a role in redox reactions, contributing to the compound’s overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(methylsulfonyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid
- 1-(ethylsulfonyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid
- 1-(propylsulfonyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid
Uniqueness
1-(butylsulfonyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
1-butylsulfonyl-9,10-dioxoanthracene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6S/c1-2-3-10-26(24,25)18-14(19(22)23)9-8-13-15(18)17(21)12-7-5-4-6-11(12)16(13)20/h4-9H,2-3,10H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEFVKZPNLIKLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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